molecular formula C14H16N2O3 B1637112 Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 187998-66-9

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1637112
CAS RN: 187998-66-9
M. Wt: 260.29 g/mol
InChI Key: APRSCISRACOKII-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate (EMPMPC) is a compound that is used in a variety of scientific research applications. EMPMPC is a small molecule that has been studied for its potential therapeutic and medical applications, especially in the areas of cancer, inflammation, and cardiovascular diseases. EMPMPC is also used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques and Structural Assignments

Regioselective Synthesis

A study explored a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating the compound's utility in selective reactions and structural assignments through NOE difference experiments and NMR methods (Ashton & Doss, 1993).

Chemical Properties and Applications

Auxin Activities and Amide Bond Formation

Another study synthesized Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method, leading to the creation of new compounds connected by amido bonds. Although these compounds demonstrated modest auxin activities, the research signifies the compound's role in developing plant growth regulators (Yue et al., 2010).

X-ray Powder Diffraction Data

Research provided X-ray powder diffraction data for a closely related compound, underscoring the importance of Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives in the synthesis of anticoagulant agents like apixaban (Wang et al., 2017).

Advanced Synthesis Approaches

Microwave-Assisted Amidation

A novel approach using microwave-assisted treatment to produce carboxamides from Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate was studied, showcasing an efficient method for compound modification which could be applied to similar pyrazole carboxylates (Milosevic et al., 2015).

Corrosion Inhibition

Research on pyran derivatives, including Ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, has demonstrated their potential as corrosion inhibitors, highlighting the chemical versatility and industrial application of similar compounds (Saranya et al., 2020).

properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-15-16(10(13)2)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRSCISRACOKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate

CAS RN

187998-66-9
Record name ETHYL 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (3.84 g) was added to a solution of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (5.0 g) described in Reference Example 5 in toluene (20 ml) at room temperature, stirred at 80° C. for an hour and the solvent and an excess amount of thionyl chloride were evaporated. Pyridine (10 ml) and ethanol (20 ml) were added to the resulting residue and stirred at 40° C. for 0.5 hour. After completion of the reaction, the solvent was evaporated and ethyl acetate and 1N aqueous solution of sodium hydroxide were added. The mixture was extracted with ethyl acetate three times and the organic layer was dried over anhydrous sodium sulfate and concentrated to give 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (5.2 g).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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